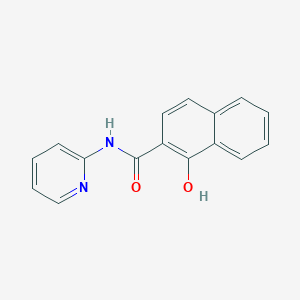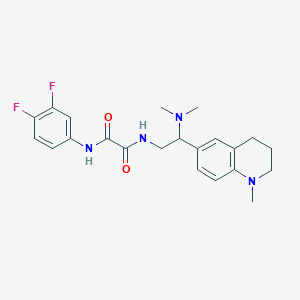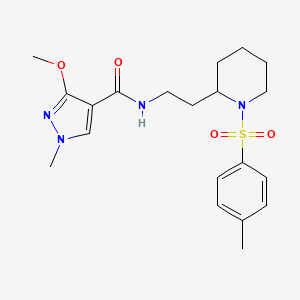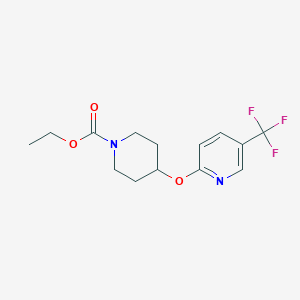
3-(3-氯-4-氟苯基)-N-(3-硝基苯基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H10ClFN4O5 and its molecular weight is 404.74. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
构效关系研究
一项涉及类似于3-(3-氯-4-氟苯基)-N-(3-硝基苯基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺的化合物的科学研究领域专注于理解化学实体的构效关系(SAR)。例如,一项研究调查了N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5 -基]甲酰胺衍生物作为NF-κB和AP-1转录因子的转录介导抑制剂的SAR。这项研究旨在提高化合物的潜在口服生物利用度,检查基于细胞的活性,符合Lipinski的5条规则,以及使用Caco-2细胞系检查潜在的胃肠道渗透性。探索了嘧啶环不同位置的取代,结果表明5位上的甲酰胺基团对活性至关重要。这项工作有助于更广泛地理解分子结构的轻微改变如何显著影响化合物的生物活性(Palanki等人,2000年)。
杂环化学应用
另一个研究方向涉及探索新型杂环化合物及其潜在应用。例如,进行了新型二氢嘧啶化合物的合成和结构表征,研究结果有助于不对称杂-狄尔斯-阿尔德反应领域。此类研究对于开发新的合成途径和理解杂环化合物的晶体结构至关重要,这可能对材料科学、药物等产生影响(Elliott等人,1998年)。
抗菌和抗病原活性
对与所讨论化合物在结构复杂性上类似的硫脲衍生物的研究表明其具有显著的抗菌和抗病原活性。例如,一项关于酰硫脲的研究揭示了它们与细菌细胞的相互作用,并证明了作为具有抗生物膜特性的新型抗菌剂的潜力。这些化合物中卤素元素(如氟、氯和溴)的存在与其抗病原活性相关,尤其针对铜绿假单胞菌和金黄色葡萄球菌等菌株。这项研究突出了基于3-(3-氯-4-氟苯基)-N-(3-硝基苯基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺等化合物的结构框架开发新型抗菌剂的潜力(Limban等人,2011年)。
新型化合物的合成和表征
新型化合物的合成和表征,包括它们的晶体结构和立体化学,是涉及复杂分子的研究的重要组成部分。此类研究不仅扩展了已知化合物的化学空间,还为进一步研究其在包括药物、材料科学和催化在内的各个领域的潜在应用提供了基础。该领域的研究可能导致发现新的合成方法,并加深对分子结构与功能之间关系的理解(Hibbs等人,1998年)。
作用机制
Target of Action
The primary targets of 3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as AKOS024597202 or AB00672252-01, are the PD-1 and VEGF proteins . PD-1 is a protein on the surface of T-cells that plays a crucial role in preventing the immune system from attacking cells in the body. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis .
Mode of Action
3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide binds to both PD-1 and VEGF simultaneously, effectively blocking their interactions with their respective ligands . This dual blockade inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis in the tumor microenvironment .
Biochemical Pathways
The compound affects the PD-1/VEGF signaling pathways. By blocking the interaction of PD-1 with its ligand, it prevents the activation of the PD-1 pathway, which normally suppresses the immune response. Similarly, by blocking VEGF, it inhibits the VEGF signaling pathway, preventing the formation of new blood vessels in tumors .
Pharmacokinetics
The compound’s strong binding activity to human pd-1 and vegf suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is an enhanced T cell activation and a reduction in tumor angiogenesis. This leads to an increased anti-tumor response, as demonstrated in hPBMC-humanized murine HCC827 (mEGFR lung adenocarcinoma) and U87MG (glioblastoma) tumor models .
Action Environment
It’s worth noting that the tumor microenvironment, where the compound exerts its effects, is a complex and dynamic environment that can influence the efficacy of therapeutic agents .
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O5/c18-13-7-10(4-5-14(13)19)22-16(25)12(8-20-17(22)26)15(24)21-9-2-1-3-11(6-9)23(27)28/h1-8H,(H,20,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELCYDSJCPFQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2583561.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2583564.png)
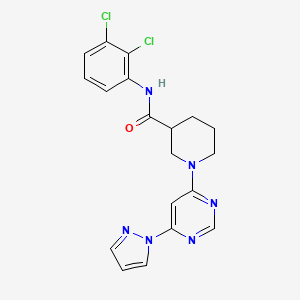


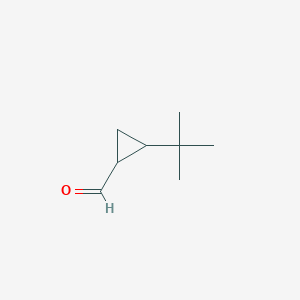
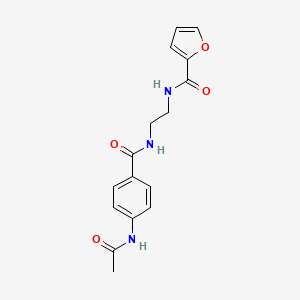
![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)

